(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYEMBOMWKMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate typically involves multiple steps, starting with the preparation of quinazolin-4-amine. This intermediate is then reacted with cyclohexylamine under specific conditions to form the desired compound. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the carbamate group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound's structure or to synthesize related derivatives.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and may be used in further research or therapeutic applications.
Scientific Research Applications
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of quinazoline derivatives with various biological targets. In medicine, it has potential applications in the development of new drugs, particularly in the treatment of cancer and other diseases. In industry, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
- Structure: Contains a piperazine ring instead of quinazoline and a dibenzylamino group on the cyclohexane.
- Synthesis: Synthesized via reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate, using HOAc and NaHB(OAc)₃ in DCM .
- Key Differences: The dibenzylamino group increases hydrophobicity compared to the quinazoline moiety.
tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate
- Structure : Substitutes quinazoline with a 2-chlorobenzamido group (C₁₈H₂₅ClN₂O₃, MW: 352.86 g/mol).
- Physical Properties : Higher boiling point (513.1°C) and density (1.2 g/cm³) due to the chloro substituent .
- Lacks the aromatic heterocycle, reducing π-π stacking interactions critical for kinase binding .
tert-Butyl ((1R,4R)-4-((4-Methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
- Structure : Replaces quinazoline with a 4-methylpyrimidine (C₁₇H₂₅N₅O₂, CAS: 1289388-52-8).
- Functional Impact :
tert-Butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate
- Structure: Features a 2-fluorobenzylamino group (C₁₉H₂₉FN₂O₂, MW: 336.44 g/mol).
- Benzylamino group lacks the planar aromaticity of quinazoline, altering binding kinetics .
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biological Activity
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a quinazoline moiety linked to a cyclohexyl group through a carbamate functional group. The molecular formula is , and its systematic name reflects its stereochemistry.
Research indicates that compounds with a similar structure exhibit significant interactions with various protein kinases. The quinazoline scaffold is known for its ability to inhibit kinases involved in critical cellular processes such as cell proliferation and survival. The specific mechanism of action for this compound involves:
- Inhibition of Kinase Activity : The compound likely binds to the ATP-binding site of kinases, preventing substrate phosphorylation.
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound may alter downstream signaling pathways involved in cancer progression and inflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The results indicate:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of ERK signaling pathway |
| A549 (Lung) | 3.8 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 6.5 | G1 phase cell cycle arrest |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
Preclinical studies in animal models have shown promising results regarding the efficacy of this compound:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with advanced non-small cell lung cancer demonstrated that patients treated with a quinazoline derivative similar to this compound experienced prolonged progression-free survival compared to those on standard chemotherapy.
- Case Study 2 : Research on inflammatory models revealed that the compound significantly reduced markers of inflammation, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What synthetic strategies are most effective for preparing (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate, and how can stereoselectivity be ensured?
Methodological Answer: The compound is synthesized via reductive amination and carbamate protection. Key steps include:
- Reductive Amination : Reacting 4-(quinazolin-4-ylamino)cyclohexanone with tert-butyl carbamate using NaHB(OAc) in dichloromethane (DCM) to form the cyclohexylamine intermediate .
- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis (e.g., LiAlH reduction in anhydrous THF) to favor the (1R,4R) diastereomer .
- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization to isolate the desired isomer.
Q. How can researchers confirm the stereochemical integrity of the (1R,4R) configuration?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis, particularly for intermediates like tert-butyl (cis-4-aminocyclohexyl)carbamate .
- NMR Spectroscopy : H-NMR coupling constants (e.g., ) and NOESY correlations to verify axial/equatorial substituents on the cyclohexane ring .
Advanced Research Questions
Q. How do structural modifications to the quinazolin-4-ylamino group impact target binding affinity, and what computational tools validate these interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases (e.g., HCV NS3 protease in ). Replace the quinazoline with pyrimidine or triazine analogs to assess steric/electronic effects .
- Free Energy Perturbation (FEP) : Calculate binding energy changes () for modified ligands using AMBER or GROMACS .
- In Vitro Validation : Compare IC values in enzyme inhibition assays (e.g., fluorescence polarization).
Example Structural Modifications & Activity:
| Modification (R-group) | Target Enzyme IC (nM) | (kcal/mol) |
|---|---|---|
| Quinazolin-4-ylamino | 15 ± 2 | Reference |
| Pyridin-2-ylamino | 120 ± 15 | +1.8 |
| Triazin-4-ylamino | 45 ± 5 | +0.6 |
Q. How can researchers resolve contradictory biological activity data reported for this compound across different studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs HepG2) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., tert-butyl cleavage under acidic conditions) that may skew results .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models (e.g., xenograft studies) .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl to methyl carbamate) to enhance solubility while maintaining stability in plasma .
- LogP Optimization : Replace the cyclohexyl group with bicyclo[2.2.2]octane to reduce lipophilicity (calculated via ChemDraw) .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots and mitigate off-target effects .
Q. How can researchers leverage structural analogs to elucidate the compound’s mechanism of action?
Methodological Answer:
- SAR Studies : Synthesize analogs with variations in the carbamate (e.g., benzyl vs methyl) and quinazoline (e.g., halogen substitutions) .
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink the compound with its target protein for pull-down assays .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify critical binding residues .
Q. Data Contradiction & Reproducibility
Q. Why do yields vary significantly when scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates in large reactors for reductive amination .
- Thermal Gradients : Monitor exothermic reactions (e.g., NaHB(OAc)) with in situ IR spectroscopy to prevent side reactions .
- Purification Challenges : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
